molecular formula C19H21FN2O2 B5715924 3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide

3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide

Cat. No. B5715924
M. Wt: 328.4 g/mol
InChI Key: RZFNMTZSOHEUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide, commonly known as EFNB, is a synthetic compound that belongs to the class of benzamide derivatives. EFNB has been widely used in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of EFNB is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, pain, and fever. By inhibiting the production of prostaglandins, EFNB may help reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
EFNB has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain. EFNB has also been investigated for its potential to protect against oxidative stress, which is known to play a role in the development of various neurological disorders.

Advantages and Limitations for Lab Experiments

EFNB has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has been shown to exhibit potent pharmacological properties. However, there are also some limitations to its use. EFNB has a relatively short half-life, which may limit its effectiveness in some experimental settings. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain research areas.

Future Directions

There are several future directions for the research on EFNB. One potential area of investigation is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. EFNB has been shown to exhibit neuroprotective effects in animal models, and further research may help determine its potential efficacy in humans. Another area of research is the development of more potent and selective EFNB analogs, which may have improved pharmacological properties and a better understanding of its mechanism of action. Overall, EFNB is a promising compound that has the potential to be used in a variety of scientific research studies.

Synthesis Methods

EFNB can be synthesized using a multistep process that involves the reaction of 2-fluorobenzoyl chloride with 2-ethylbutanoylamine in the presence of a base, followed by the condensation of the resulting intermediate with 3-aminobenzoic acid. The final product is obtained after purification by recrystallization.

Scientific Research Applications

EFNB has been used in various scientific research studies due to its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. EFNB has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-3-13(4-2)18(23)21-15-9-7-8-14(12-15)19(24)22-17-11-6-5-10-16(17)20/h5-13H,3-4H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFNMTZSOHEUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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